μ-Opioid Receptor (MOR) Agonist Activity vs. SSRI Inactivity: Direct Binding and Functional Assay Comparison
Tianeptine acts as a full μ-opioid receptor (MOR) agonist with a binding affinity (Ki) of 383±183 nM and functional potency (EC50) of 194±70 nM for G-protein activation at human MOR, as determined via radioligand displacement and BRET-based cAMP accumulation assays [1]. In contrast, the SSRIs fluoxetine, paroxetine, and sertraline exhibit no measurable MOR agonist activity at concentrations up to 10 μM [2]. Tianeptine's selectivity profile shows no activity at κ-opioid receptors (KOR; Ki >10,000 nM) and only weak activity at δ-opioid receptors (DOR; EC50 = 37.4±11.2 μM), a 193-fold lower potency compared to MOR activation [1]. This receptor engagement profile is unique among clinically available antidepressants and directly distinguishes tianeptine from all monoamine-based agents [3].
| Evidence Dimension | μ-opioid receptor (MOR) binding affinity (Ki) and functional potency (EC50) |
|---|---|
| Target Compound Data | Ki (MOR) = 383±183 nM; EC50 (MOR) = 194±70 nM (human, G-protein activation) |
| Comparator Or Baseline | Fluoxetine, paroxetine, sertraline: no measurable MOR agonist activity up to 10 μM |
| Quantified Difference | MOR activation: Tianeptine EC50 = 194 nM vs. SSRIs inactive; DOR selectivity ratio: MOR EC50 (194 nM) vs. DOR EC50 (37,400 nM) = 193-fold MOR preference |
| Conditions | Radioligand displacement binding assays; BRET-based cAMP accumulation and G-protein activation assays in HEK293 cells expressing human opioid receptors |
Why This Matters
For researchers investigating non-monoaminergic antidepressant mechanisms or opioid receptor pharmacology, tianeptine provides a unique tool compound with defined MOR agonist activity, whereas SSRIs are irrelevant for such studies.
- [1] Gassaway MM, Rives ML, Kruegel AC, Javitch JA, Sames D. The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist. Transl Psychiatry. 2014;4:e411. doi:10.1038/tp.2014.30 View Source
- [2] Samuels BA, Nautiyal KM, Kruegel AC, et al. The behavioral effects of the antidepressant tianeptine require the mu-opioid receptor. Neuropsychopharmacology. 2017;42(10):2052-2063. doi:10.1038/npp.2017.60 View Source
- [3] Edinoff AN, Swinford CR, Odisho AS, et al. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential. Neurol Int. 2022;14(2):283-294. doi:10.3390/neurolint14020023 View Source
